8-Hydroxyquinoline-2-carbonitrile
Overview
Description
8-Hydroxyquinoline-2-carbonitrile is a derivative of 8-hydroxyquinoline, a bicyclic compound consisting of a pyridine ring fused to a phenol ring with a hydroxyl group at position 8.
Mechanism of Action
Target of Action
8-Hydroxyquinoline-2-carbonitrile is a derivative of 8-Hydroxyquinoline, a compound known to exhibit a wide range of biological activities 8-hydroxyquinoline and its derivatives have been reported to interact with a wide range of metal ions, including copper (cu 2+), zinc (zn 2+), bismuth (bi 2+), manganese (mn 2+), magnesium (mg 2+), cadmium (cd 2+), nickel (ni 2+), iron (fe 3+), and aluminum (al 3+) due to their chelating properties .
Mode of Action
The close proximity of the hydroxyl group to the heterocyclic nitrogen in 8-hydroxyquinoline makes it a good monoprotic bidentate chelating agent . This allows it to form four- and six-covalent complexes with a wide range of metal ions . The interaction with these metal ions could potentially alter their bioavailability and biological activity, thereby influencing various cellular processes.
Biochemical Analysis
Biochemical Properties
8-Hydroxyquinoline-2-carbonitrile plays a crucial role in biochemical reactions, primarily due to its strong metal-chelating properties. It forms stable complexes with a variety of metal ions, including copper, zinc, and iron . These interactions are essential for its biological activity, as the compound can modulate the availability of these metal ions in biological systems. Additionally, this compound interacts with enzymes and proteins that require metal ions as cofactors, influencing their activity and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can induce oxidative stress by chelating metal ions, leading to the production of reactive oxygen species (ROS). This oxidative stress can affect various cellular functions, including apoptosis and cell proliferation . Moreover, this compound has been reported to inhibit the growth of cancer cells by interfering with their metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the chelation of metal ions, which can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes . Additionally, the compound can bind to DNA and proteins, altering their structure and function . These interactions can lead to changes in gene expression and enzyme activity, contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its biological activity . Additionally, prolonged exposure to the compound can result in adaptive cellular responses, such as the upregulation of antioxidant defenses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as antioxidant activity and metal chelation . At high doses, it can induce toxicity and adverse effects, including oxidative stress and tissue damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metal ions and metalloenzymes . The compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in key metabolic processes . For example, it can inhibit enzymes that require metal ions as cofactors, leading to alterations in metabolic pathways and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, facilitating its accumulation in certain cellular compartments . Additionally, binding to proteins can affect its localization and distribution within tissues, influencing its biological activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxyquinoline-2-carbonitrile typically involves the alkylation of 8-hydroxyquinoline with a suitable nitrile source. One common method involves the reaction of 8-hydroxyquinoline with 2-aminopropene-1,1,3-tricarbonitrile in the presence of a catalytic amount of triethylamine in ethanol at elevated temperatures . This method is advantageous due to its use of inexpensive and non-hazardous starting materials, single-flask reactions, and optimized reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted 8-hydroxyquinoline compounds .
Scientific Research Applications
8-Hydroxyquinoline-2-carbonitrile has a wide range of scientific research applications, including:
Comparison with Similar Compounds
8-Hydroxyquinoline-2-carbonitrile can be compared with other similar compounds, such as:
8-Hydroxyquinoline: The parent compound with similar chelating properties but without the nitrile group.
5-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial activity due to the presence of a chlorine atom.
8-Hydroxyquinoline-5-sulfonic acid: A water-soluble derivative used in various analytical applications.
The uniqueness of this compound lies in its combination of the hydroxyl and nitrile groups, which confer distinct chemical reactivity and biological activity compared to other derivatives.
Properties
IUPAC Name |
8-hydroxyquinoline-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-8-5-4-7-2-1-3-9(13)10(7)12-8/h1-5,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQKKIBQVSFDHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370093 | |
Record name | 8-hydroxyquinoline-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6759-78-0 | |
Record name | 8-hydroxyquinoline-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Hydroxy-2-quinolinecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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